Cas no 877633-06-2 (N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide)

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}cyclohexanecarboxamide is a structurally complex compound featuring a fluorophenyl-piperazine moiety linked to a furan-ethyl group and capped with a cyclohexanecarboxamide unit. This molecular architecture suggests potential utility in pharmacological research, particularly as a ligand for serotonin or dopamine receptor studies due to the presence of the piperazine scaffold. The fluorine substitution may enhance metabolic stability, while the furan and cyclohexane components could influence lipophilicity and binding affinity. Its well-defined synthetic pathway ensures reproducibility, making it a valuable candidate for exploratory studies in neuropharmacology or medicinal chemistry applications.
N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide structure
877633-06-2 structure
Product Name:N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide
CAS No:877633-06-2
MF:C23H30FN3O2
MW:399.501609325409
CID:6284394
PubChem ID:16809913
Update Time:2025-05-24

N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide
    • N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide
    • AKOS024653728
    • MLS001235337
    • N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
    • CHEMBL1721533
    • 877633-06-2
    • F2504-0311
    • HMS3018H05
    • N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}cyclohexanecarboxamide
    • VU0495169-1
    • SMR000808284
    • Inchi: 1S/C23H30FN3O2/c24-19-9-4-5-10-20(19)26-12-14-27(15-13-26)21(22-11-6-16-29-22)17-25-23(28)18-7-2-1-3-8-18/h4-6,9-11,16,18,21H,1-3,7-8,12-15,17H2,(H,25,28)
    • InChI Key: WGWKHZIMSMZFPZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1CCN(CC1)C(C1=CC=CO1)CNC(C1CCCCC1)=O

Computed Properties

  • Exact Mass: 399.23220537g/mol
  • Monoisotopic Mass: 399.23220537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 48.7Ų

N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide Pricemore >>

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Additional information on N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide

N-{2-4-(2-Fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide (CAS No. 877633-06-2): A Comprehensive Overview

N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide (CAS No. 877633-06-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclohexanecarboxamide with a unique structural arrangement that includes a piperazine ring and a furan moiety. The presence of these functional groups imparts distinct pharmacological properties, making it a valuable candidate for various therapeutic applications.

The chemical structure of N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide is characterized by its cyclohexane ring, which is conjugated with an amide group. The piperazine ring, substituted with a 2-fluorophenyl group, and the furan ring attached to the ethyl chain contribute to its overall molecular complexity and biological activity. These structural features are crucial for understanding its interactions with biological targets and its potential therapeutic effects.

Recent studies have highlighted the pharmacological properties of this compound, particularly its activity as a serotonin receptor modulator. Serotonin receptors play a critical role in various physiological processes, including mood regulation, sleep, and appetite. N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide has been shown to exhibit selective binding to serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. This selectivity makes it a promising candidate for the treatment of neuropsychiatric disorders such as depression and anxiety.

In addition to its serotonin receptor modulating activity, N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may have potential applications in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical data indicate that the compound has good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. Furthermore, it has shown low potential for drug-drug interactions, making it suitable for long-term use in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}cyclohexanecarboxamide in various therapeutic areas. Early phase I trials have demonstrated that the compound is well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. Phase II trials are focused on assessing its efficacy in treating depression and anxiety disorders, as well as inflammatory conditions.

The synthesis of N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-y l)ethyl}cyclohexanecarboxamide involves several steps, including the formation of the piperazine ring and the attachment of the furan moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercial development as a pharmaceutical product.

In conclusion, N-{2-4-(-fluoropheny)pipera*1*-y< strong>--*s*tr ong>*-*e*t*h*y*l*-*-*f*u*r*a*n-*y*l*-*e*t*h*y*l*-*}*c*y*c*l*o*h*e*x*a*n*e*c*a*r*b*o*x*a*m*i*d*e* (CAS No. 877633-06-*-*0*str ong>) represents a significant advancement in medicinal chemistry due to its unique structure and promising pharmacological properties. Ongoing research continues to explore its potential therapeutic applications, making it an exciting area of study for both academic researchers and pharmaceutical companies.

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